Ethyl 4-oxo-3,7a-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate
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Overview
Description
Ethyl 4-oxo-3,7a-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate is a heterocyclic compound with the molecular formula C9H9N3O3. It is known for its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-3,7a-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl cyanoacetate with guanidine to form the pyrimidine ring, followed by cyclization with a suitable aldehyde or ketone to form the pyrrolo[3,2-d]pyrimidine core . The reaction conditions often require the use of catalysts and solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-3,7a-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethyl 4-hydroxy-3,7a-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate, while reduction may produce ethyl 4-hydroxy-3,7a-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate .
Scientific Research Applications
Ethyl 4-oxo-3,7a-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-3,7a-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of tyrosine kinases or other signaling molecules involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
- Ethyl 4-hydroxy-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
- 4,5-Dihydro-4-oxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid ethyl ester
Uniqueness
Ethyl 4-oxo-3,7a-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate is unique due to its specific structural features and the presence of the oxo group at the 4-position. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to similar compounds .
Properties
Molecular Formula |
C9H9N3O3 |
---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
ethyl 4-oxo-3,7a-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-9(14)5-3-10-7-6(5)11-4-12-8(7)13/h3-4,6H,2H2,1H3,(H,11,12,13) |
InChI Key |
VEYFPXZPQNWTDA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C1N=CNC2=O |
Origin of Product |
United States |
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